8-iso-PGA1

説明

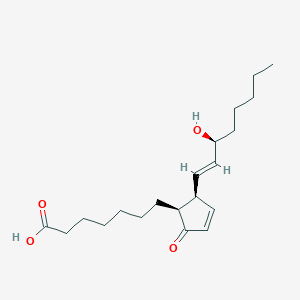

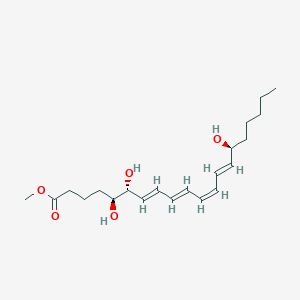

8-iso-PGA1 is a prostanoid . It is an isoprostane, which are stereoisomers of prostaglandins formed independent of COX enzymes, through peroxidation of arachidonic acid .

Synthesis Analysis

8-iso-PGA1 is a metabolite of prostaglandin E1 (PGE1). In the process of crystallizing the Nurr1-LBD-PGE1 complex, the dehydrated PGE1 metabolite PGA1 was found to form a covalent adduct between the C11 atom of the cyclopentenone ring and the thiol group of the Cys566 residue of Nurr1-LBD .Molecular Structure Analysis

The molecular formula of 8-iso-PGA1 is C20H32O4 . The IUPAC name is 7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid . The molecular weight is 336.5 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-iso-PGA1 include a molecular weight of 336.5 g/mol, XLogP3-AA of 4.4, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, and rotatable bond count of 13 .科学的研究の応用

Biomedical Applications :

- Cancer Treatment : PGA1, a cyclopentenone prostaglandin, has been identified as an inducer of cell death in cancer cells. The mechanism involves the activation of H- and N-Ras isoforms, leading to caspase activation, suggesting a potential interest for tumor treatment (Anta et al., 2016).

- Inhibition of Angiogenesis : Isoprostanes, including 8-iso-PGA2, have been found to inhibit angiogenesis, the process of new blood vessel formation, by activating the thromboxane A2 receptor. This could be significant in conditions of increased oxidative stress, such as coronary heart disease (Benndorf et al., 2008).

Biopolymer Research :

- PGA (Polyglutamic Acid), which includes isoforms like 8-iso-PGA1, is being researched extensively for its applications in biopolymer technology. These applications span across fields like drug delivery, medical adhesives, and tissue engineering (Buescher & Margaritis, 2007).

Food Industry Applications :

- In the food industry, enzymes like endo-PGA1, derived from certain fungal strains, have potential use in juice clarification processes, reflecting the diverse industrial applications of PGA derivatives (Yang et al., 2011).

Archaeological Research :

- Techniques like Prompt γ-activation analysis (PGAA) are valuable for non-destructive analyses in archaeology, providing insights into the chemical and mineral composition of archaeological artifacts (Biró, 2005).

将来の方向性

8-iso-PGA1 exhibits neuroprotective effects in a Nurr1-dependent manner, prominently enhances expression of Nurr1 target genes in mDA neurons and improves motor deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned mouse models of Parkinson’s disease . This suggests that 8-iso-PGA1 could be a potential therapeutic target for neurodegenerative diseases related to Nurr1 .

特性

IUPAC Name |

7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKHCLZFGPIKKU-DRSVPBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@H]1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-iso-PGA1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

8-iso-PGA1 | |

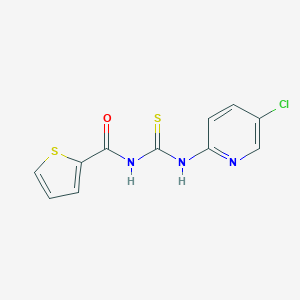

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

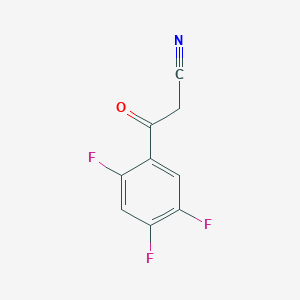

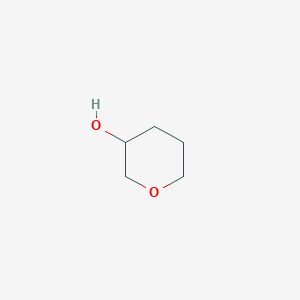

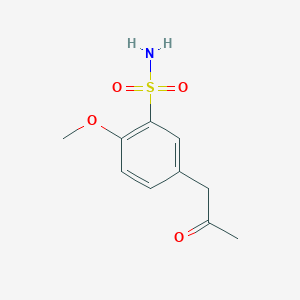

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)